3-Bromo-4',4''-dimethoxytrityl alcohol
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H19BrO3 |
|---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
(3-bromophenyl)-bis(4-methoxyphenyl)methanol |
InChI |
InChI=1S/C21H19BrO3/c1-24-19-10-6-15(7-11-19)21(23,17-4-3-5-18(22)14-17)16-8-12-20(25-2)13-9-16/h3-14,23H,1-2H3 |
InChI Key |
LRLOMWRZOXMWGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC(=CC=C3)Br)O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Dimethoxytrityl Ethers
Acid-Labile Nature of Dimethoxytrityl Ethers
The defining characteristic of 3-Bromo-4',4''-dimethoxytrityl ethers is their pronounced sensitivity to acid. This property is exploited in synthetic chemistry to selectively unmask hydroxyl functionalities. The cleavage of the ether linkage proceeds via a mechanism that is heavily influenced by the reaction conditions, including the concentration of the acid, the presence of water, and the polarity of the solvent.
Mechanism of Trityl Cation Formationresearchgate.netumich.edu
The acid-catalyzed cleavage of a 3-Bromo-4',4''-dimethoxytrityl ether is initiated by the protonation of the ether oxygen. This is followed by the heterolytic cleavage of the carbon-oxygen bond, resulting in the formation of the alcohol and a highly stabilized tertiary carbocation, the 3-Bromo-4',4''-dimethoxytrityl cation. umich.edu The stability of this carbocation is a key driving force for the reaction and is attributed to the extensive delocalization of the positive charge across the three aromatic rings, further enhanced by the electron-donating methoxy (B1213986) groups. umich.edu The presence of the electron-withdrawing bromine atom at the 3-position is expected to slightly destabilize the carbocation compared to the unsubstituted dimethoxytrityl cation, thereby influencing the reaction kinetics.
The formation of the trityl cation is a reversible process, and the position of the equilibrium is highly dependent on the acid concentration. In the presence of high concentrations of a strong acid, the equilibrium lies far to the side of the carbocation. hud.ac.uk Conversely, in weakly acidic or neutral solutions, the equilibrium favors the starting ether. The relationship between acid concentration and carbocation formation is not always linear; equilibrium profiles can exhibit a sigmoidal shape, which can be influenced by the presence of other species in the reaction mixture, such as residual water. hud.ac.uk
| Acid Concentration | Equilibrium Position |
| High | Favors Carbocation Formation |
| Low | Favors Starting Ether |
The polarity of the solvent can influence the rates of both the forward and reverse reactions in the detritylation process. Interestingly, studies on the parent 4,4'-dimethoxytrityl system have shown that there is little to no effect of solvent polarity on the equilibrium and rate constants when studied in solvents such as toluene, dichloromethane, and acetonitrile. nih.gov This suggests that the transition state for the cleavage has a similar degree of charge separation to the products, and the solvation energies of the reactants, transition state, and products are not dramatically different across this range of solvents. The entropies of activation are typically highly negative, around -105 J K⁻¹ mol⁻¹, and also show little variation with the solvent. nih.gov
| Solvent | Dielectric Constant | Effect on Rate/Equilibrium |
| Toluene | 2.4 | Minimal |
| Dichloromethane | 9.1 | Minimal |
| Acetonitrile | 37.5 | Minimal |
Kinetics of Detritylation Reactionsnih.gov
The study of the kinetics of detritylation reactions provides valuable insights into the reaction mechanism. The rate of the reaction is typically monitored by spectrophotometrically following the appearance of the brightly colored trityl cation.
Kinetic studies of the detritylation of dimethoxytrityl ethers are consistent with a concerted general acid-catalyzed mechanism rather than a stepwise A1 process. nih.gov In a general acid-catalyzed mechanism, the proton transfer from the acid to the ether oxygen and the cleavage of the carbon-oxygen bond occur in a single, concerted step. This is in contrast to a specific acid-catalyzed (A1) mechanism, which would involve a pre-equilibrium protonation of the ether followed by a rate-determining unimolecular cleavage. The observation of general acid catalysis indicates that the transition state involves both the acid and the ether, and the strength of the acid influences the reaction rate. hud.ac.uk
Rate-Limiting Steps in Detritylation
The detritylation of dimethoxytrityl ethers is an acid-catalyzed reaction that is crucial for the stepwise elongation of oligonucleotide chains. sigmaaldrich.com The mechanism involves the protonation of the ether oxygen, followed by the cleavage of the carbon-oxygen bond to release the protected alcohol and form the highly stable dimethoxytrityl carbocation. hud.ac.ukresearchgate.net
Kinetic studies on the detritylation of 5'-O-(4,4'-dimethoxytrityl)-2'-deoxythymidine catalyzed by dichloroacetic acid (DCA) have shown that the reaction follows a concerted general acid-catalyzed mechanism rather than a stepwise A1 process. researchgate.net This implies that the proton transfer from the acid and the C-O bond cleavage occur in a single, coordinated step. The rate-limiting step is this concerted process, where the transition state involves the ether, the acid catalyst, and the developing positive charge on the trityl moiety.
Several factors influence the rate of this step:
Acid Strength and Concentration : Stronger acids and higher concentrations increase the reaction rate. However, excessively harsh acidic conditions can lead to undesirable side reactions, such as the depurination of purine (B94841) bases in oligonucleotide synthesis. researchgate.netnih.gov A delicate balance is therefore required to achieve rapid and complete detritylation while minimizing side product formation. nih.gov
Solvent Polarity : Studies have indicated that solvent polarity has little to no significant effect on the rate constants for detritylation, which supports the concerted mechanism where charge separation in the transition state is not extensive. researchgate.net
Substituent Effects : The electronic nature of substituents on the trityl group has a direct impact on the stability of the carbocation formed in the transition state. Electron-donating groups stabilize the carbocation and accelerate detritylation, while electron-withdrawing groups, such as the 3-bromo substituent, are expected to destabilize the carbocation and thus slow down the rate-limiting step. researchgate.net
The rate of detritylation can also vary depending on the nucleoside at the 5'-terminus, with observed rates generally following the order A > G > T > C. google.com
Nucleophilic Attack and Protecting Group Ligation
The utility of 3-Bromo-4',4''-dimethoxytrityl alcohol as a protecting group stems from its ability to react with nucleophilic functional groups, primarily hydroxyl groups, to form a stable ether linkage. This process, termed ligation, involves a nucleophilic attack by the target hydroxyl group on an activated form of the trityl alcohol.
Typically, the alcohol is first converted to a more reactive species, such as 3-Bromo-4',4''-dimethoxytrityl chloride (Br-DMT-Cl), by reacting it with an agent like acetyl chloride. The resulting trityl chloride is a potent electrophile. The ligation reaction then proceeds via an SN1 or SN2 mechanism, where the primary hydroxyl group of a substrate (e.g., a nucleoside) acts as the nucleophile, attacking the central carbon of the Br-DMT-Cl and displacing the chloride ion. ajchem-a.com This reaction is often carried out in the presence of a mild, non-nucleophilic base like pyridine, which serves as both a solvent and an acid scavenger. ajchem-a.com
The high regioselectivity for primary hydroxyl groups over secondary or tertiary ones is a key advantage of dimethoxytrityl groups. umich.edu This selectivity is attributed to the significant steric hindrance imposed by the bulky trityl group, which makes reaction at more sterically crowded secondary hydroxyls much slower. umich.edu
Conversely, the dimethoxytrityl carbocation, formed during the deprotection (detritylation) step, is a powerful electrophile. It can be attacked by various nucleophiles. In the context of oligonucleotide synthesis, this cation is typically quenched by a scavenger in the reaction medium. If residual water is present, it can act as a nucleophile, attacking the carbocation to regenerate the starting trityl alcohol. hud.ac.uk
Stability Profiles under Various Reaction Conditions
The ether linkage formed by the 3-Bromo-4',4''-dimethoxytrityl group exhibits a distinct stability profile that is essential for its function as a protecting group in orthogonal synthesis strategies.
Acid Stability: The most prominent characteristic of the dimethoxytrityl ether bond is its lability under acidic conditions. nih.gov Cleavage is rapid even with relatively weak organic acids like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in aprotic solvents. sigmaaldrich.com The electron-withdrawing 3-bromo substituent is expected to increase the acid stability of the corresponding ether slightly when compared to the standard DMT ether, requiring marginally stronger acidic conditions or longer reaction times for complete removal.
Base Stability: The dimethoxytrityl ether linkage is highly stable under basic conditions. It remains intact during exposure to reagents such as aqueous ammonia (B1221849) or sodium hydroxide, which are commonly used to remove other protecting groups (e.g., on the exocyclic amines of nucleobases or on the phosphate (B84403) backbone) during the final deprotection steps of oligonucleotide synthesis. journalirjpac.com
Stability to Other Reagents:
Oxidizing and Reducing Agents: The DMT group is generally stable to the oxidizing conditions (e.g., iodine/water) used to convert the phosphite (B83602) triester to a phosphate triester during oligonucleotide synthesis. sigmaaldrich.com
Enzymatic Stability: Research has shown that the 4,4'-dimethoxytrityl group is stable under the conditions of the polymerase chain reaction (PCR) and does not interfere with the activity of DNA polymerases. nih.gov However, its presence can sterically hinder the action of other enzymes, such as T4 DNA ligase, preventing ligation. nih.gov Conversely, it does not appear to affect the activity of T5 exonuclease. nih.gov
Thiol Compounds: The stability of the DMT group can be compromised in the presence of thiol compounds like mercaptoethanol and dithiothreitol (B142953) (DTT), particularly under PCR conditions. nih.gov
The following table summarizes the stability of dimethoxytrityl ethers under common reaction conditions.
| Condition/Reagent Class | Specific Example(s) | Stability of DMT Ether | Comment |
|---|---|---|---|
| Acidic | 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in CH₂Cl₂ | Labile | Rapid cleavage is the basis of its use as a temporary protecting group. sigmaaldrich.com |
| Basic | Aqueous Ammonia (NH₄OH), Sodium Hydroxide (NaOH) | Stable | Allows for orthogonal deprotection of other base-labile groups. journalirjpac.com |
| Oxidizing | Iodine/Water/Pyridine | Stable | Withstands standard oxidation steps in phosphoramidite (B1245037) chemistry. sigmaaldrich.com |
| Reducing | - | Generally Stable | Not typically exposed to strong reducing agents in its primary applications. |
| Nucleophilic | Piperidine | Stable | Stable to conditions used for Fmoc group removal in peptide synthesis. |
| Thermal (PCR) | ~95°C cycles | Stable | Does not interfere with DNA polymerase activity. nih.gov |
| Thiols | Dithiothreitol (DTT), Mercaptoethanol | Potentially Unstable | Yield of DMT-protected DNA can be decreased in the presence of thiols. nih.gov |
Methodological Advancements and Green Chemistry Approaches
Recovery and Reuse of Dimethoxytrityl Protecting Groups
In conventional oligonucleotide synthesis, the dimethoxytrityl group is cleaved from the 5'-hydroxyl group of the growing nucleic acid chain in each cycle. acs.orgcdnsciencepub.com This process generates a significant amount of chemical waste, as the protecting group is typically not recovered. acs.orgcdnsciencepub.com However, innovative methods have been developed to capture and reuse these valuable trityl moieties, leading to more economical and environmentally friendly manufacturing processes. acs.orgcdnsciencepub.comresearchgate.net While much of the research has focused on the standard 4,4'-dimethoxytrityl group, the principles are applicable to its derivatives, including 3-Bromo-4',4''-dimethoxytrityl alcohol.
During the deprotection step in oligonucleotide synthesis, the dimethoxytrityl group is released as a stable carbocation, which imparts a characteristic orange color to the reaction mixture. acs.org This cation is the primary target for recovery. The process involves neutralizing the acidic effluent containing the dimethoxytrityl cation with a basic solution, such as sodium hydroxide, potassium hydroxide, lithium hydroxide, or barium hydroxide. google.com This neutralization step converts the cation into its corresponding alcohol, 4,4'-dimethoxytrityl alcohol, which can then be extracted and purified. google.com This straightforward and efficient process allows for the recovery of the protecting group in a form that can be readily converted back into a reactive tritylating agent.
Once the dimethoxytrityl alcohol has been recovered and purified, it can be converted back into a tritylating agent, such as dimethoxytrityl chloride. This is typically achieved by reacting the alcohol with a halogenating agent, like acetyl chloride. google.com The regenerated dimethoxytrityl chloride can then be reintroduced into the oligonucleotide synthesis process, effectively closing the loop and minimizing waste. google.com Research has also explored the use of solid-supported trityl chloride resins, which can be regenerated and reused for multiple synthesis cycles, further enhancing the sustainability of the process. researchgate.net
The following table illustrates the potential benefits of recycling the dimethoxytrityl group in a hypothetical synthesis.
| Parameter | Traditional Synthesis (Without Recycling) | Green Synthesis (With Recycling) | Estimated Improvement |
|---|---|---|---|
| Dimethoxytrityl Group Consumption | 100% | ~5% (accounting for minor losses) | ~95% Reduction |
| Chemical Waste Generation (from protecting group) | High | Low | Significant Reduction |
| Raw Material Cost (for protecting group) | High | Low | Significant Savings |
| Atom Economy | Lower | Higher | Improved |
Development of Environmentally Conscious Synthetic Protocols
A significant area of focus in greening oligonucleotide synthesis has been the reduction or replacement of toxic solvents. researchgate.net Dichloromethane, a commonly used solvent in the deprotection step, is a hazardous chemical. researchgate.net Researchers have explored alternative solvents with lower toxicity and environmental impact. researchgate.net Furthermore, methods that allow for the recovery and reuse of solvents have been developed, further minimizing the environmental burden of the synthesis process. researchgate.net
Novel Catalyst Systems in Tritylation Reactions
The development of novel catalyst systems for tritylation reactions represents another significant advancement in green chemistry. Traditional methods often rely on stoichiometric amounts of activating reagents, which can lead to waste generation. cdnsciencepub.com Modern approaches focus on the use of catalytic systems that can be used in smaller quantities and, in some cases, be recovered and reused. For instance, nitrate (B79036) and perchlorate (B79767) ions have been shown to catalyze the selective dimethoxytritylation of ribonucleosides. cdnsciencepub.com The use of silver ions has also been found to have a marked effect on these reactions. cdnsciencepub.com These catalytic methods not only improve the efficiency of the tritylation reaction but also contribute to a more sustainable and environmentally friendly process.
Advanced Analytical Techniques in Chemical Research Involving Dimethoxytrityl Compounds
Spectrophotometric Quantification of Trityl Cations
A hallmark of the dimethoxytrityl group is the formation of a stable, intensely colored dimethoxytrityl cation upon cleavage with acid. This property is exploited for the quantitative analysis of DMT-containing compounds.
In solid-phase synthesis, such as the preparation of oligonucleotides on controlled pore glass (CPG) supports, the loading density of the first nucleoside is a critical parameter. This is routinely determined by treating a known mass of the solid support with a strong acid to release the 5'-O-DMT group. The resulting orange-colored solution containing the dimethoxytrityl cation is then quantified spectrophotometrically. uni-wuerzburg.de The absorbance is typically measured at a wavelength of around 498 nm. uni-wuerzburg.de By applying the Beer-Lambert law and using the known molar extinction coefficient of the DMT cation (approximately 70,000 L mol⁻¹ cm⁻¹), the amount of the cation, and thus the initial loading of the functional group on the support, can be accurately calculated. uni-wuerzburg.de
| Parameter | Value | Reference |
|---|---|---|
| Wavelength of Maximum Absorbance (λmax) | ~498 nm | uni-wuerzburg.de |
| Molar Extinction Coefficient (ε) | ~70,000 L mol⁻¹ cm⁻¹ | uni-wuerzburg.de |
| Typical Acid for Cleavage | Dichloroacetic acid or Trichloroacetic acid | oup.com |
Chromatographic Separation Techniques for Synthetic Monitoring
Chromatographic methods are indispensable for monitoring the progress of reactions involving 3-Bromo-4',4''-dimethoxytrityl alcohol and its derivatives, allowing for the separation and quantification of starting materials, intermediates, and products.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of reactions in which the dimethoxytrityl group is either introduced or removed. nih.govnih.gov Reversed-phase HPLC, in particular, is widely used to monitor the detritylation step in oligonucleotide synthesis. oup.com The significant difference in hydrophobicity between the DMT-protected (trityl-on) and the deprotected (trityl-off) species allows for their efficient separation. thermofisher.com By analyzing aliquots of the reaction mixture at different time points, the kinetics of the detritylation reaction can be studied, and the completion of the reaction can be confirmed. oup.comnih.gov Furthermore, HPLC can be used to assess the purity of the final product and to isolate it from failure sequences and other impurities. thermofisher.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 | oup.com |
| Mobile Phase | Acetonitrile gradient in an aqueous buffer (e.g., triethylammonium (B8662869) acetate) | nih.gov |
| Detection | UV Absorbance at ~260 nm | belnauka.by |
| Analyte Separation | Separation of hydrophobic DMT-on from hydrophilic DMT-off species | thermofisher.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Progress Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and is invaluable for the characterization of compounds like this compound and its reaction products. numberanalytics.comcore.ac.uk
Proton (¹H) and Carbon-13 (¹³C) NMR are routinely used to confirm the identity and purity of these compounds. The characteristic signals of the dimethoxytrityl group, including the methoxy (B1213986) protons and the aromatic protons, are easily identifiable in the ¹H NMR spectrum. The presence and position of the bromine atom on one of the phenyl rings can also be confirmed by its effect on the chemical shifts and coupling patterns of the adjacent aromatic protons. Two-dimensional NMR techniques, such as COSY and HMBC, can be employed for unambiguous assignment of all proton and carbon signals, thus providing a complete structural elucidation. core.ac.uk
In the context of oligonucleotide synthesis, where dimethoxytrityl-protected nucleosides are converted to phosphoramidites, Phosphorus-31 (³¹P) NMR spectroscopy is a crucial analytical tool. nih.govmagritek.com This technique is highly specific for phosphorus-containing compounds and allows for direct monitoring of the phosphitylation reaction. oxinst.com The starting phosphoramidite (B1245037) reagent exhibits a characteristic chemical shift in the ³¹P NMR spectrum, typically around 140-155 ppm. magritek.com Upon reaction with a nucleoside, a new signal corresponding to the resulting phosphite (B83602) triester intermediate appears at a different chemical shift. By observing the disappearance of the starting material signal and the appearance of the product signal, the progress and completion of the coupling reaction can be effectively monitored. youtube.com ³¹P NMR is also instrumental in detecting any side products or degradation of the phosphoramidite reagent. magritek.comoxinst.com
Mass Spectrometry (MS) for Reaction Intermediates and Products
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of compounds and to obtain structural information through fragmentation analysis. colby.edu It is widely employed in the characterization of reaction intermediates and final products in syntheses involving this compound. nih.gov
Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. colby.edu ESI-MS is particularly useful for analyzing the products of reactions in solution and can be directly coupled with HPLC (LC-MS) for online analysis of reaction mixtures. ajchem-a.combachem.com This allows for the identification of each component separated by the HPLC column based on its mass-to-charge ratio. In the analysis of dimethoxytrityl-containing compounds, a characteristic fragment ion corresponding to the dimethoxytrityl cation (m/z 303) is often observed, which can aid in the identification of these molecules. ajchem-a.com MALDI-TOF (Time-of-Flight) MS is frequently used for the analysis of larger molecules like synthetic oligonucleotides, providing accurate molecular weight determination of the final product and helping to identify any failure sequences or modifications. nih.gov
| Technique | Application | Key Information Obtained | Reference |
|---|---|---|---|
| Electrospray Ionization (ESI) | Analysis of reaction mixtures, often coupled with HPLC (LC-MS) | Molecular weight of starting materials, intermediates, and products. Identification of characteristic fragment ions (e.g., DMT cation at m/z 303). | nih.govajchem-a.com |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Analysis of larger molecules, such as full-length oligonucleotides | Accurate molecular weight of the final product. Detection of impurities and side products. | colby.edunih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 3-Bromo-4',4''-dimethoxytrityl alcohol, and how do reaction conditions impact yield?
- Methodological Answer : The compound is synthesized via bromination of 4',4''-dimethoxytrityl alcohol precursors using brominating agents like -bromosuccinimide (NBS). Key parameters include solvent polarity (e.g., dichloromethane or tetrahydrofuran), temperature control (0–25°C), and stoichiometric ratios to minimize side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product .
Q. Which analytical techniques are most effective for characterizing this compound, and how do they validate structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : NMR identifies methoxy ( 3.7–3.8 ppm) and trityl proton environments, while NMR confirms aromatic carbons and bromine-induced deshielding .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>97% by area normalization) .
- Melting Point Analysis : Consistency with literature values (e.g., 75–76°C) confirms crystallinity .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : The compound serves as a protecting group in nucleoside and carbohydrate chemistry due to its acid-labile dimethoxytrityl (DMT) moiety. It enables selective protection of hydroxyl groups during multi-step syntheses, such as oligonucleotide or radiopharmaceutical preparation. Deprotection is achieved under mild acidic conditions (e.g., 2% trifluoroacetic acid in dichloromethane) .
Advanced Research Questions
Q. How does the bromine substituent influence the acid lability of the dimethoxytrityl group compared to non-brominated analogs?
- Methodological Answer : Bromine’s electron-withdrawing effect increases the DMT group’s stability, requiring stronger acids (e.g., 3–5% trifluoroacetic acid) for cleavage compared to non-brominated analogs. Kinetic studies using UV-Vis spectroscopy (monitoring trityl cation formation at 498 nm) reveal a 15–20% slower deprotection rate, necessitating adjusted reaction times .
Q. What strategies resolve conflicting data on reaction yields during multi-step syntheses involving this compound?
- Methodological Answer :
- Design of Experiments (DOE) : Systematic variation of parameters (temperature, catalyst loading) identifies optimal conditions.
- In-line Analytics : Real-time monitoring via FT-IR or Raman spectroscopy detects intermediates, reducing side-product formation.
- Orthogonal Protection : Pairing DMT with base-labile groups (e.g., acetyl) minimizes competing reactions .
Q. How can researchers mitigate decomposition of this compound during prolonged storage?
- Methodological Answer :
- Storage Conditions : Maintain at 2–8°C under inert atmosphere (argon or nitrogen) to prevent oxidation .
- Stability Studies : Accelerated aging tests (40°C/75% relative humidity) coupled with HPLC-MS identify degradation products (e.g., demethylated derivatives).
- Lyophilization : Freeze-drying in amber vials extends shelf life >12 months .
Q. What mechanistic insights explain the regioselectivity of bromination in 4',4''-dimethoxytrityl alcohol derivatives?
- Methodological Answer : Bromination occurs preferentially at the para position relative to methoxy groups due to electron-donating effects enhancing electrophilic aromatic substitution. Computational modeling (DFT calculations) predicts activation energies, while - NOESY NMR confirms spatial orientation of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
